molecular formula C14H23NO2 B4038930 N,N-dibutyl-5-methylfuran-2-carboxamide

N,N-dibutyl-5-methylfuran-2-carboxamide

Cat. No.: B4038930
M. Wt: 237.34 g/mol
InChI Key: QVHDWGUUDCHVJX-UHFFFAOYSA-N
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Description

N,N-Dibutyl-5-methylfuran-2-carboxamide is a synthetic furan-2-carboxamide derivative of interest in medicinal chemistry and antibacterial research. Compounds based on the 5-methylfuran-2-carboxamide scaffold are frequently investigated as potential anti-tubercular agents, showing potent activity against Mycobacterium tuberculosis . The core structure is known for its role in inhibiting bacterial growth, with the carboxamide substituents playing a critical role in modulating the compound's potency and selectivity . The specific N,N-dibutyl substitution is anticipated to influence the molecule's lipophilicity and metabolic stability, potentially offering a favorable profile for structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic properties . As a building block, this compound serves as a valuable template for the design and synthesis of novel analogs in the development of new therapeutic agents. Researchers can utilize it to explore mechanisms of action related to nitroreductase bioactivation or other bacterial targets . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N,N-dibutyl-5-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-4-6-10-15(11-7-5-2)14(16)13-9-8-12(3)17-13/h8-9H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHDWGUUDCHVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-5-methylfuran-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with dibutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dibutyl-5-methylfuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dibutyl-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-dibutyl-5-methylfuran-2-carboxamide with two closely related furan carboxamides from the evidence, focusing on substituent effects, physicochemical properties, and biological/toxicological profiles.

Structural and Functional Group Analysis

Compound Name Substituents (Furan Position) Amide Substituents Molecular Weight (g/mol)* Key Functional Groups
This compound 5-methyl N,N-dibutyl ~267.4 Furan, tertiary amide
N-(4-Aminophenyl)-5-methylfuran-3-carboxamide 5-methyl N-(4-aminophenyl) 230.3 Furan, primary amide, aryl amine
N-Benzyl-5-{[N-benzyl(phenyl)carbamamido]methyl}furan-2-carboxamide 5-(substituted methyl) N-benzyl, branched carbamamide ~483.6 Furan, secondary amide, benzyl

*Molecular weights estimated based on structural formulas.

  • Substituent Impact: The dibutyl groups in the target compound likely enhance lipophilicity compared to the aromatic amines in N-(4-aminophenyl)-5-methylfuran-3-carboxamide . This could influence solubility, with the dibutyl derivative being less water-soluble but more compatible with nonpolar solvents.

Q & A

Q. How can multi-omics approaches elucidate its polypharmacological effects?

  • Methodology : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) in treated vs. control cells. Pathway enrichment (KEGG, Reactome) identifies crosstalk between apoptosis and autophagy pathways. Machine learning (Random Forest) prioritizes hub targets (e.g., AKT1, MAPK3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-dibutyl-5-methylfuran-2-carboxamide
Reactant of Route 2
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N,N-dibutyl-5-methylfuran-2-carboxamide

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